3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one
Overview
Description
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure, which includes a fluorophenyl group and a hydroxychromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like hydrochloric acid or sulfuric acid, resulting in the formation of the chromenone core.
Hydroxylation: Finally, the chromenone core is hydroxylated at the 7-position using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-Methylphenyl)-7-hydroxy-4H-chromen-4-one
- 3-(4-Nitrophenyl)-7-hydroxy-4H-chromen-4-one
Uniqueness
3-(4-Fluorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its lipophilicity and metabolic stability. This fluorine substitution also influences the compound’s biological activity, making it more potent in certain applications compared to its analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKURPSCTYUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165976 | |
Record name | 4'-Fluoro-7-hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15584-10-8 | |
Record name | 3-(4-Fluorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15584-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluoro-7-hydroxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015584108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluoro-7-hydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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